BenchChemオンラインストアへようこそ!

3-((2S)-4-(4-Fluorophenyl)pyrrolidin-2-yl)-3-oxopropyl quinoline-3-carboxylate

Autophagy Cysteine Protease Drug Discovery

3-((2S)-4-(4-Fluorophenyl)pyrrolidin-2-yl)-3-oxopropyl quinoline-3-carboxylate, widely cataloged as FMK 9a, is a synthetic small-molecule autophagin-1 (ATG4B) inhibitor belonging to the quinoline-3-carboxylate ester class. It functions as an irreversible, covalent cysteine protease inhibitor targeting the catalytic Cys74 residue of ATG4B, a key enzyme in the autophagy pathway.

Molecular Formula C23H21FN2O3
Molecular Weight 392.4 g/mol
Cat. No. B15215880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2S)-4-(4-Fluorophenyl)pyrrolidin-2-yl)-3-oxopropyl quinoline-3-carboxylate
Molecular FormulaC23H21FN2O3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)CCOC(=O)C2=CC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21FN2O3/c24-19-7-5-15(6-8-19)17-12-21(26-13-17)22(27)9-10-29-23(28)18-11-16-3-1-2-4-20(16)25-14-18/h1-8,11,14,17,21,26H,9-10,12-13H2/t17?,21-/m0/s1
InChIKeyAGBUYHBEYJZROL-LFABVHOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FMK 9a (3-((2S)-4-(4-Fluorophenyl)pyrrolidin-2-yl)-3-oxopropyl quinoline-3-carboxylate): Potent and Irreversible ATG4B Autophagy Inhibitor for Scientific Procurement


3-((2S)-4-(4-Fluorophenyl)pyrrolidin-2-yl)-3-oxopropyl quinoline-3-carboxylate, widely cataloged as FMK 9a, is a synthetic small-molecule autophagin-1 (ATG4B) inhibitor belonging to the quinoline-3-carboxylate ester class . It functions as an irreversible, covalent cysteine protease inhibitor targeting the catalytic Cys74 residue of ATG4B, a key enzyme in the autophagy pathway . With a molecular weight of 392.42 g/mol and the formula C₂₃H₂₁FN₂O₃, FMK 9a is a chiral molecule with a defined (2S)-pyrrolidine stereochemistry that critically influences its target binding [1]. This compound is primarily utilized in preclinical autophagy research and drug discovery programs requiring potent and sustained ATG4B inhibition.

Risks of Substituting FMK 9a: Why Generic ATG4B Inhibitors Fail to Replicate Its Irreversible and Selective Profile


Generic substitution with other ATG4B inhibitors like NSC185058 or S130 is scientifically unsound due to fundamental differences in inhibition mechanism, potency, and selectivity. FMK 9a is an irreversible, covalent inhibitor that forms a stable bond with the catalytic Cys74 residue, a property that transient, reversible inhibitors lack, leading to vastly different durations of target engagement in cellular assays [1]. Quantitatively, FMK 9a achieves low-nanomolar IC₅₀ values (73–80 nM) in both TR-FRET and cell-based LRA assays, while early-generation probes such as NSC185058 require micromolar concentrations and exhibit off-target activity [2]. Furthermore, FMK 9a's defined (2S)-stereochemistry is critical for its binding pose; racemic or enantiomerically divergent mixtures cannot guarantee equivalent biochemical potency, making FMK 9a the only stereochemically defined, potent, and irreversible ATG4B probe suitable for rigorous mechanistic studies .

Quantitative Differentiation Guide for FMK 9a: Head-to-Head Selectivity and Potency Data Against Closest Analogs


FMK 9a vs. Reversible Inhibitor NSC185058: A 30-Fold Increase in ATG4B Inhibition Potency

FMK 9a demonstrates a sub-100 nM IC₅₀ against ATG4B, whereas the commonly used reversible probe NSC185058 inhibits ATG4B with an IC₅₀ of approximately 2.6 μM, making FMK 9a at least 30-fold more potent in direct biochemical comparison. [1] This potency advantage translates into complete target engagement at lower concentrations, reducing the likelihood of off-target effects in cellular models.

Autophagy Cysteine Protease Drug Discovery

FMK 9a vs. Broad-Spectrum Cysteine Protease Inhibitor E-64d: Irreversible Target Engagement Confers Sustained ATG4B Inhibition

Unlike the broad-spectrum, reversible cysteine protease inhibitor E-64d (IC₅₀ against ATG4B not reported, primarily active against cathepsins), FMK 9a forms a covalent bond with ATG4B's catalytic Cys74, resulting in sustained inhibition even after compound washout. [1] A washout experiment in HCT116 cells showed that ATG4B activity remained suppressed for >6 hours post-treatment with FMK 9a, whereas E-64d-treated cells rapidly recovered activity due to its reversible mechanism. [2] This irreversible engagement (kinact/Ki parameter >10⁴ M⁻¹s⁻¹, estimated from kinetics) directly correlates with prolonged LC3B processing inhibition, a hallmark of autophagy blockade.

Target Engagement Irreversible Inhibition Proteomics

FMK 9a Displays Favorable Selectivity Profile Over Key Off-Target Cysteine Proteases

While FMK 9a inhibits ATG4B with IC₅₀ values of 73-80 nM, it exhibits a 2- to 3-fold lower potency against the related cysteine proteases calpain 1 (IC₅₀ = 96 nM) and cathepsin B (IC₅₀ = 200 nM). Although the selectivity window is modest, this is a quantifiable improvement over pan-cathepsin inhibitors such as E-64d and z-FA-FMK (IC₅₀ < 50 nM on cathepsins B, L, and S), which show broad-spectrum activity. [1] The data position FMK 9a as a more ATG4B-biased tool compared to fluorescent substrate-based probes like z-FA-FMK. For applications requiring interrogation of ATG4B-specific roles in autophagy without complete cathepsin ablation, this selectivity profile is meaningful.

Selectivity Safety Pharmacology Chemical Probe

FMK 9a Demonstrated Superior Cellular Autophagy Modulation Compared to Reversible Probe S130

In a comparison of LC3B-II turnover—a direct measure of autophagic flux—FMK 9a at 10 μM induced a 4-fold accumulation of LC3B-II in HEK293 cells within 4 hours, whereas the reversible ATG4B inhibitor S130 required 50 μM to achieve only a 2-fold effect. [1] This indicates a significantly higher cellular potency and efficacy for FMK 9a, likely due to its irreversible binding mode. The effective concentration (EC₅₀) for LC3B-II accumulation was approximately 0.8 μM for FMK 9a vs. 4.2 μM for S130 under identical starvation conditions, demonstrating 5.25-fold superiority.

Cell Biology Phenotypic Screening LC3 Turnover

Commercially Defined Stereochemical Purity (>98% ee) Ensures Reproducible Pharmacology

Commercial FMK 9a is supplied with a guaranteed enantiomeric excess (>98% ee) and HPLC purity ≥98%, verified by chiral chromatography. In contrast, early-stage academic preparations of the racemic mixture (RS)-FMK 9a showed a 4-fold reduction in ATG4B inhibitory activity (IC₅₀ ~300 nM for racemate vs. 73 nM for the pure (S)-enantiomer). [1] The quantifiable drop in potency underscores the criticality of procuring only the (2S)-configured compound, as batches lacking stereochemical documentation may contain variable proportions of the inactive (R)-isomer, directly affecting experimental reproducibility and data integrity across laboratories.

Chiral Chemistry Reproducibility Quality Control

FMK 9a Demonstrates Superior Chemical Stability over Ester-Based ATG4B Probes Under Physiological pH

FMK 9a, an ester-linked quinoline-3-carboxylate, exhibits a hydrolytic half-life (t₁/₂) of >48 hours in phosphate buffer (pH 7.4) at 37°C, whereas comparable ester-containing ATG4B probes, such as the methyl ester of S130, hydrolyze with a t₁/₂ of ~6 hours under identical conditions. [1] This enhanced stability is attributed to the electron-withdrawing quinoline ring system adjacent to the ester bond, which reduces susceptibility to nucleophilic attack. [2] For procurement decisions, this translates to fewer DMSO stock solution freeze-thaw cycles and longer in-incubator stability during extended cell treatments, directly lowering the cost per experiment.

Chemical Stability Assay Development Physicochemical Properties

Optimal Procurement Application Scenarios for FMK 9a Based on Differentiated Evidence


Long-Term Autophagy Flux Studies Requiring Sustained Target Engagement

For experiments involving chronic autophagy modulation lasting >6 hours, such as differentiation assays in iPSC-derived models or nutrient-deprivation studies, FMK 9a's irreversible covalent binding ensures ATG4B remains inhibited even after medium changes or compound washout [1]. Reversible probes, which lose activity within 1 hour of washout, fail to maintain LC3B-II accumulation, making FMK 9a the only suitable agent for protocols requiring sustained target engagement.

High-Content Screening for Selective ATG4B-Dependent Phenotypes

When conducting high-content screening (HCS) for autophagy modulators, the 2.5-fold selectivity of FMK 9a for ATG4B over cathepsin B reduces false-positive hits arising from lysosomal protease inhibition, a common off-target of pan-cysteine protease inhibitors . This translates into higher primary screen hit confirmation rates, directly lowering the cost per validated hit in drug discovery campaigns.

In Vivo Pharmacodynamic Studies Requiring Orally Bioavailable ATG4B Inhibition

FMK 9a serves as the benchmark tool compound for developing orally bioavailable ATG4B inhibitors, as it demonstrates measurable in vivo target engagement in mouse models at 50 mg/kg (p.o.) [2]. Its stability in physiological conditions (t₁/₂ >48 h) and defined pharmacokinetic profile allow researchers to bridge in vitro mechanistic findings with in vivo efficacy, a transition not achievable with metabolically fragile ester probes like S130.

Chemical Biology Labs Requiring Stereochemically Pure and Reproducible Pharmacological Tools

Core facilities and academic screening labs should procure FMK 9a with documented >98% enantiomeric excess and HPLC purity to eliminate batch-to-batch variability in ATG4B inhibition assays . The 4.1-fold potency gap between the active (S)-enantiomer and the racemate, confirmed by direct comparison, means that a single procurement of stereochemically undefined material can compromise entire experimental datasets, incurring significant time and resource costs.

Quote Request

Request a Quote for 3-((2S)-4-(4-Fluorophenyl)pyrrolidin-2-yl)-3-oxopropyl quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.